molecular formula C10H6N2O4 B1610987 2-(4-Nitro-phenyl)-oxazole-4-carbaldehyde CAS No. 59398-92-4

2-(4-Nitro-phenyl)-oxazole-4-carbaldehyde

Cat. No.: B1610987
CAS No.: 59398-92-4
M. Wt: 218.17 g/mol
InChI Key: ONBLATNTJYSAQO-UHFFFAOYSA-N
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Description

2-(4-Nitro-phenyl)-oxazole-4-carbaldehyde is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an oxazole ring with an aldehyde group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitro-phenyl)-oxazole-4-carbaldehyde typically involves the reaction of 4-nitrobenzaldehyde with an appropriate oxazole precursor under controlled conditions. One common method includes the use of a cyclization reaction where the aldehyde group reacts with a suitable amine or nitrile derivative to form the oxazole ring. The reaction conditions often require the presence of a catalyst and may involve heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 2-(4-Nitro-phenyl)-oxazole-4-carbaldehyde exerts its effects is primarily through its reactive functional groups. The nitro group can undergo reduction to form amines, which can further participate in various biochemical pathways. The aldehyde group can form Schiff bases with amines, leading to the formation of imines that are crucial intermediates in many biological processes . The oxazole ring provides stability and rigidity to the molecule, enhancing its binding affinity to specific molecular targets .

Comparison with Similar Compounds

Uniqueness: 2-(4-Nitro-phenyl)-oxazole-4-carbaldehyde is unique due to the combination of the nitro group, oxazole ring, and aldehyde functionality.

Properties

IUPAC Name

2-(4-nitrophenyl)-1,3-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4/c13-5-8-6-16-10(11-8)7-1-3-9(4-2-7)12(14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBLATNTJYSAQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90574043
Record name 2-(4-Nitrophenyl)-1,3-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59398-92-4
Record name 4-Oxazolecarboxaldehyde, 2-(4-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59398-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Nitrophenyl)-1,3-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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